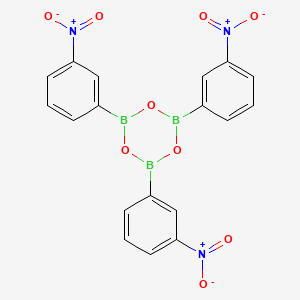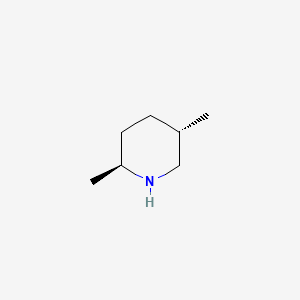
3-Amino-4-(p-tolyl)-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-(p-tolyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a p-tolyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(p-tolyl)-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with β-keto esters, followed by the introduction of the p-tolyl group through electrophilic substitution reactions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(p-tolyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring and the p-tolyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Alcohol derivatives of the carboxylic acid group.
Substitution: Halogenated or aminated derivatives of the pyrazole ring and p-tolyl group.
Scientific Research Applications
3-Amino-4-(p-tolyl)-1H-pyrazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Amino-4-(p-tolyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxylic acid groups can form hydrogen bonds with active sites, while the p-tolyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid
- 3-Amino-4-(phenyl)-1H-pyrazole-5-carboxylic acid
- 3-Amino-4-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid
Uniqueness
3-Amino-4-(p-tolyl)-1H-pyrazole-5-carboxylic acid is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. The specific substitution pattern on the pyrazole ring can also affect its interaction with molecular targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C11H11N3O2 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
3-amino-4-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C11H11N3O2/c1-6-2-4-7(5-3-6)8-9(11(15)16)13-14-10(8)12/h2-5H,1H3,(H,15,16)(H3,12,13,14) |
InChI Key |
NESOKBLAVBKKNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(NN=C2N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1,4-Dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)propanoic acid](/img/structure/B13347118.png)





![2,2,2-Trifluoro-N-[2-(4-iodo-2,5-dimethoxyphenyl)ethyl]acetamide](/img/structure/B13347152.png)
![3-{[(4-Aminophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol](/img/structure/B13347155.png)
![3-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B13347158.png)





